Perindopril arginine Perindopril arginine Perindopril arginine is an organoammonium salt obtained by combining perindopril with one molar equivalent of L-arginine. It has a role as an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor and an antihypertensive agent. It contains a L-argininium(1+) and a perindopril(1-).
Brand Name: Vulcanchem
CAS No.: 612548-45-5
VCID: VC20851780
InChI: InChI=1S/C19H32N2O5.C6H14N4O2/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24;7-4(5(11)12)2-1-3-10-6(8)9/h12-16,20H,4-11H2,1-3H3,(H,23,24);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t12-,13-,14-,15-,16-;4-/m00/s1
SMILES: CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N
Molecular Formula: C25H46N6O7
Molecular Weight: 542.7 g/mol

Perindopril arginine

CAS No.: 612548-45-5

Cat. No.: VC20851780

Molecular Formula: C25H46N6O7

Molecular Weight: 542.7 g/mol

* For research use only. Not for human or veterinary use.

Perindopril arginine - 612548-45-5

Specification

Description Perindopril arginine is an organoammonium salt obtained by combining perindopril with one molar equivalent of L-arginine. It has a role as an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor and an antihypertensive agent. It contains a L-argininium(1+) and a perindopril(1-).
CAS No. 612548-45-5
Molecular Formula C25H46N6O7
Molecular Weight 542.7 g/mol
IUPAC Name (2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid
Standard InChI InChI=1S/C19H32N2O5.C6H14N4O2/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24;7-4(5(11)12)2-1-3-10-6(8)9/h12-16,20H,4-11H2,1-3H3,(H,23,24);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t12-,13-,14-,15-,16-;4-/m00/s1
Standard InChI Key RYCSJJXKEWBUTI-YDYAIEMNSA-N
Isomeric SMILES CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N
SMILES CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N
Canonical SMILES CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N

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